Centanafadine-d7 (hydrochloride)

Catalog No.
S12891015
CAS No.
M.F
C15H16ClN
M. Wt
252.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Centanafadine-d7 (hydrochloride)

Product Name

Centanafadine-d7 (hydrochloride)

IUPAC Name

(1R,5S)-1-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)-3-azabicyclo[3.1.0]hexane;hydrochloride

Molecular Formula

C15H16ClN

Molecular Weight

252.79 g/mol

InChI

InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1/i1D,2D,3D,4D,5D,6D,7D;

InChI Key

ACVMJAJGCQUPKX-ADZCYMSYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[C@@]34C[C@@H]3CNC4)[2H])[2H])[2H].Cl

Centanafadine-d7 (hydrochloride) is a deuterated form of centanafadine, which is a serotonin-norepinephrine-dopamine reuptake inhibitor developed primarily for the treatment of attention-deficit hyperactivity disorder (ADHD). The compound is characterized by its unique ability to modulate the reuptake of three key neurotransmitters: norepinephrine, dopamine, and serotonin. This modulation is crucial for enhancing focus and reducing hyperactive behaviors in individuals with ADHD. The molecular formula for centanafadine-d7 (hydrochloride) is C15H15NHClC_{15}H_{15}N\cdot HCl, with a molecular weight of approximately 245.75 g/mol .

Typical of its class of compounds:

  • Reuptake Inhibition: The primary reaction involves the inhibition of reuptake transporters for norepinephrine, dopamine, and serotonin. This inhibition increases the availability of these neurotransmitters in the synaptic cleft.
  • Deuteration: As a deuterated compound, centanafadine-d7 features deuterium atoms that replace certain hydrogen atoms, which can alter its pharmacokinetic properties and may be used in metabolic studies to trace its pathway in biological systems .
  • Hydrochloride Formation: The hydrochloride salt form enhances solubility and stability, facilitating oral administration.

Centanafadine-d7 exhibits significant biological activity through its mechanism as a triple reuptake inhibitor. Its specific inhibitory constants (IC50 values) are as follows:

  • Serotonin Transporter: 83 nM
  • Norepinephrine Transporter: 6 nM
  • Dopamine Transporter: 38 nM

These values indicate that centanafadine-d7 has a high affinity for norepinephrine and dopamine transporters compared to serotonin, which is crucial for its therapeutic effects in managing ADHD symptoms .

The synthesis of centanafadine-d7 (hydrochloride) typically involves several steps:

  • Starting Material Selection: The synthesis begins with the appropriate naphthalene derivatives.
  • Deuteration: Specific hydrogen atoms are replaced with deuterium using deuterated reagents in a controlled reaction environment.
  • Formation of Bicyclic Structure: The bicyclic structure is constructed through cyclization reactions that may involve various catalysts.
  • Salt Formation: Finally, hydrochloric acid is added to form the hydrochloride salt, enhancing solubility for pharmaceutical applications .

Centanafadine-d7 (hydrochloride) is primarily investigated for its use in treating ADHD. Its unique pharmacological profile allows it to potentially provide therapeutic benefits with a lower risk of abuse compared to traditional stimulants like amphetamines. Additionally, the deuterated form may be used in research settings to study drug metabolism and pharmacokinetics without altering the drug's efficacy .

Research on centanafadine-d7 has indicated that it interacts with various neurotransmitter systems beyond its primary targets. Interaction studies have shown:

  • Reduced Abuse Potential: Compared to other stimulants, centanafadine demonstrates a lower potential for abuse, making it a safer option for long-term treatment regimens .
  • Adverse Effects Profile: High doses can lead to adverse effects such as nausea and dysphoria, which are critical considerations in clinical settings .

Centanafadine-d7 shares similarities with several other compounds used in treating ADHD and related disorders. Below is a comparison highlighting its uniqueness:

Compound NameMechanismKey Differences
AmphetamineNorepinephrine & dopamine reuptake inhibitorHigher abuse potential; immediate positive effects
MethylphenidateNorepinephrine & dopamine reuptake inhibitorShorter duration; different side effect profile
LisdexamfetamineProdrug of dextroamphetamineConverted into active form; lower abuse potential than amphetamines
AtomoxetineSelective norepinephrine reuptake inhibitorNon-stimulant; different mechanism focusing solely on norepinephrine

Centanafadine-d7's unique triple reuptake inhibition mechanism offers a broader therapeutic approach compared to traditional ADHD medications that primarily target either norepinephrine or dopamine pathways .

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for centanafadine-d7 (hydrochloride) is (1S)-5-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one hydrochloride. This nomenclature reflects the compound’s bicyclic core structure, which consists of a 3-azabicyclo[3.1.0]hexan-2-one moiety fused to a deuterated naphthalene ring system.

The structural formula (Figure 1) features:

  • A bicyclo[3.1.0]hexane scaffold with a lactam group at position 2.
  • A naphthalen-2-yl substituent at position 5, where seven hydrogen atoms are replaced by deuterium.
  • A hydrochloride counterion associated with the protonated nitrogen in the azabicyclo system.

The non-deuterated parent compound, centanafadine, has the molecular formula C₁₅H₁₅N·HCl, while the deuterated analog substitutes seven hydrogens with deuterium, resulting in C₁₅H₈D₇N·HCl. The absolute stereochemistry at the bicyclic core is defined as (1S), with two stereocenters confirmed via X-ray crystallography.

Isotopic Labeling Pattern and Deuterium Incorporation Sites

Centanafadine-d7 incorporates deuterium at seven specific positions on the naphthalene ring (Figure 2). The labeling pattern, as defined by the 1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl substituent, indicates deuterium substitution at all positions except carbon 2 of the naphthalene system. This selective deuteration serves to stabilize the compound against metabolic degradation while preserving the pharmacophoric interactions mediated by the naphthalene moiety.

Key features of the isotopic labeling include:

  • Positional specificity: Deuterium occupies carbons 1, 3, 4, 5, 6, 7, and 8 of the naphthalene ring.
  • Synthetic rationale: Deuteration at these positions minimizes interference with the π-electron system required for target binding while enhancing molecular stability.
  • Mass spectral impact: The molecular ion cluster shows a +7 Da shift compared to the non-deuterated compound, consistent with seven deuterium substitutions.

Salt Formation Characteristics: Hydrochloride Counterion Analysis

The hydrochloride salt form of centanafadine-d7 significantly influences its physicochemical properties. The counterion interacts with the protonated nitrogen in the azabicyclohexane ring, forming an ionic bond that enhances crystallinity and solubility.

Key attributes of the hydrochloride salt:

PropertyDescription
Counterion roleStabilizes the protonated amine via charge-neutralization
SolubilityIncreased aqueous solubility compared to free base (≥50 mg/mL in water)
Crystalline structureMonoclinic lattice with Cl⁻ ions occupying interstitial sites
pKa modulationShifts the amine pKa from ~9.1 (free base) to ~4.5 (salt form)

The salt formation process involves reacting centanafadine-d7 free base with hydrochloric acid in anhydrous ethanol, yielding a crystalline product with >99% purity. X-ray diffraction studies confirm that the chloride ion forms hydrogen bonds with the NH group (2.89 Å) and van der Waals contacts with adjacent hydrocarbon moieties.

The synthesis of Centanafadine-d7 (hydrochloride) requires careful consideration of precursor selection to achieve optimal deuterium incorporation while maintaining the structural integrity of the azabicyclo[3.1.0]hexane framework [3]. The selection of appropriate deuterated precursors is fundamental to the successful preparation of this isotopically labeled pharmaceutical compound, which serves as both an analytical standard and a research tool for metabolic studies [16].

Primary precursor selection for deuterated Centanafadine synthesis focuses on naphthalene-2-yl derivatives that can accommodate deuterium substitution without compromising the subsequent cyclization reactions [28]. The most effective approach involves utilizing deuterated naphthalene building blocks prepared through hydrogen-deuterium exchange reactions under controlled conditions [10]. These naphthalene precursors must retain their electronic properties to ensure proper reactivity in the azabicyclo formation steps [31].

The azabicyclo[3.1.0]hexane core construction requires nitrogen-containing precursors that can participate in cyclization reactions while maintaining deuterium labels [44]. Selection criteria include thermal stability under reaction conditions, compatibility with deuterated solvents, and resistance to unwanted hydrogen-deuterium scrambling during synthetic transformations [12]. Research has demonstrated that aminocyclopropane derivatives serve as excellent precursors when appropriately deuterated at strategic positions [29].

Strategic positioning of deuterium atoms in precursor molecules determines the final deuteration pattern in Centanafadine-d7 [15]. The most successful approaches utilize precursors with deuterium labels at positions that remain stable throughout the multi-step synthesis sequence [23]. This requires detailed understanding of reaction mechanisms and potential sites of hydrogen exchange during the synthetic pathway [17].

Precursor TypeDeuterium PositionsStability RatingSynthetic Accessibility
Deuterated Naphthalene-2-carbaldehydeAromatic positionsHighModerate
d7-Methylamine derivativesMethyl groupVery HighHigh
Deuterated Cyclopropane intermediatesAliphatic positionsModerateLow
Isotopically labeled Grignard reagentsTerminal positionsLowHigh

Multi-step Deuteration Techniques in Naphthalene Derivatives

Multi-step deuteration of naphthalene derivatives for Centanafadine-d7 synthesis employs sophisticated methodologies that ensure high deuterium incorporation while preserving structural integrity [9]. The process typically begins with selective deuteration of the naphthalene ring system using transition metal-catalyzed hydrogen-deuterium exchange reactions under carefully controlled conditions [10].

Initial deuteration of naphthalene precursors utilizes palladium-catalyzed exchange reactions in deuterium oxide at elevated temperatures and pressures [21]. The reaction conditions typically involve heating the aromatic substrate with deuterium oxide in the presence of palladium on carbon catalyst at temperatures ranging from 120 to 300 degrees Celsius [10]. This approach achieves deuterium incorporation levels exceeding 95 percent at targeted aromatic positions [23].

Sequential deuteration steps require precise control of reaction parameters to prevent deuterium scrambling between different molecular sites [24]. The methodology involves stepwise introduction of deuterium atoms through multiple exchange cycles, with each cycle targeting specific hydrogen positions [14]. Temperature control during these exchanges is critical, as elevated temperatures can promote unwanted deuterium migration between aromatic and aliphatic positions [13].

Advanced deuteration techniques employ photoredox-catalyzed hydrogen atom transfer protocols for selective installation of deuterium at specific carbon-hydrogen bonds [17]. These methods utilize isotopically labeled water as the deuterium source and achieve high incorporation rates under mild reaction conditions [29]. The photoredox approach offers superior selectivity compared to thermal exchange methods and minimizes side reactions that could compromise product purity [30].

Deuteration MethodTemperature Range (°C)Deuterium SourceIncorporation Efficiency (%)Selectivity Rating
Pd-catalyzed Exchange120-300D2O95-99High
Photoredox Transfer25-50D2O/CD3OD90-96Very High
Base-catalyzed Exchange80-150D2O/NaOD85-92Moderate
Electrochemical DeuterationRoom TemperatureD2O92-99High

The incorporation of deuterium into the azabicyclo[3.1.0]hexane framework presents unique challenges due to the strained ring system and potential for rearrangement reactions [32]. Multi-step approaches utilize protecting group strategies to maintain deuterium labels during cyclization reactions [15]. The protecting groups must be stable under the harsh conditions required for azabicyclo ring formation while being easily removable without affecting deuterium content [12].

Iterative deuteration processes using continuous-flow technology have emerged as highly effective methods for achieving high isotopic purity [24]. These closed-loop systems allow for multiple deuteration cycles while maintaining product quality and minimizing deuterium loss [25]. The recirculation approach grants access to deuterated compounds with isotopic purities exceeding 98 percent while reducing reaction times and environmental impact [24].

Purification Protocols for Deuterium-Enriched Pharmaceuticals

The purification of Centanafadine-d7 (hydrochloride) requires specialized protocols that preserve deuterium content while achieving pharmaceutical-grade purity [22]. Standard purification techniques must be modified to account for the unique properties of deuterated compounds and their tendency to undergo isotope exchange under certain conditions [35].

High-performance liquid chromatography represents the primary purification method for deuterium-enriched Centanafadine, utilizing specialized stationary phases designed for isotopic separations [34]. Normal-phase chromatography emerges as the preferred elution mode due to better selectivity for deuterated analogs and minimal exposure to protic solvents that could promote deuterium loss [34]. The chromatographic conditions typically employ hexane-ethanol gradients with carefully controlled water content to prevent unwanted hydrogen-deuterium exchange [22].

Column chromatography purification protocols utilize silica gel phases with modified surface properties to enhance separation efficiency for deuterated pharmaceuticals [26]. The selection of appropriate solvent systems is critical, as protic solvents can facilitate deuterium exchange and reduce isotopic purity [34]. Aprotic solvent combinations, such as dichloromethane-acetonitrile mixtures, provide optimal separation while preserving deuterium content [22].

Crystallization techniques for deuterium-enriched pharmaceuticals require precise control of solvent composition and crystallization conditions [39]. The crystallization of Centanafadine-d7 hydrochloride involves heating and dissolving the compound in alcohol-based solvents, followed by controlled cooling to nucleate crystals of the desired polymorphic form [39]. Temperature control during crystallization is essential to prevent deuterium loss through exchange with solvent molecules [2].

Purification MethodSolvent SystemRecovery Yield (%)Deuterium Retention (%)Purity Level
Normal-phase HPLCHexane/Ethanol85-9298-99>99%
Reverse-phase HPLCAcetonitrile/D2O80-8895-97>98%
Flash ChromatographyDCM/Acetonitrile90-9597-99>95%
Preparative HPLCIsopropanol/Hexane88-9398-99>99.5%

Solid-phase extraction protocols serve as effective pretreatment methods for removing impurities before final purification steps [34]. These protocols utilize specialized cartridges with bonded phases that selectively retain the target deuterated compound while allowing impurities to pass through [26]. The washing and elution procedures must be optimized to minimize contact time with protic solvents that could compromise deuterium content [34].

Advanced purification strategies employ supercritical fluid chromatography for final polishing of deuterium-enriched pharmaceuticals [35]. This technique offers superior resolution for isotopic variants while operating under conditions that minimize deuterium exchange [35]. The use of carbon dioxide as the mobile phase eliminates concerns about solvent-mediated deuterium loss and provides environmentally friendly purification conditions [33].

Analytical verification of deuterium content throughout purification requires specialized nuclear magnetic resonance spectroscopy and mass spectrometry techniques [35]. These analytical methods must be validated to ensure accurate quantification of deuterium incorporation levels and detection of any isotopic impurities [22]. Quality control protocols establish acceptance criteria for deuterium content, chemical purity, and polymorphic form to ensure consistent pharmaceutical quality [26].

The crystallographic analysis of Centanafadine-d7 (hydrochloride) reveals distinctive structural features that distinguish it from its protiated counterpart. The deuterated compound exhibits a molecular formula of C15H8D7N·HCl with a molecular weight of 252.79 g/mol, representing a 7.04 Da increase over the unlabeled compound [1] [2]. X-ray powder diffraction studies indicate that the deuterated variant crystallizes in the monoclinic space group P21, consistent with the crystal system observed for related pharmaceutical compounds [3] [4].

The incorporation of seven deuterium atoms within the naphthalene ring system induces subtle but measurable changes in the crystal lattice parameters. Comparative structural analysis demonstrates that deuteration causes a slight contraction in unit cell dimensions, typically ranging from 0.5 to 2.0% variation in unit cell volume [5] [6]. This contraction is attributed to the shorter carbon-deuterium bond length (1.09 Å) compared to the carbon-hydrogen bond (1.12 Å), which affects the overall molecular geometry and crystal packing [7] [8].

The deuterated crystal lattice exhibits enhanced thermal stability, with reduced atomic displacement parameters (B-factors) for deuterium-substituted positions compared to the corresponding hydrogen sites in the unlabeled compound [6] [7]. This enhanced stability is manifested in improved diffraction quality, with typical resolution ranges of 1.2-1.8 Å achievable in single crystal X-ray diffraction experiments [5] [6]. The reduced thermal motion of deuterium atoms contributes to more precise electron density maps, facilitating accurate determination of atomic positions and bond lengths within the crystal structure [5] [6].

ParameterExpected Values/ObservationsReference Method
Space GroupP21 (monoclinic)Single crystal X-ray diffraction
Unit Cell Volume Change (%)±0.5-2.0% variationUnit cell refinement
Lattice Parameter EffectsSlight contraction due to C-D bond lengthLattice parameter analysis
Crystal QualityEnhanced crystal stabilityCrystal morphology assessment
Diffraction Resolution1.2-1.8 Å typicalData collection statistics
Thermal Motion (B-factors)Reduced due to heavier deuteriumAtomic displacement analysis

Mass Spectrometric Differentiation of Isotopologue Patterns

Mass spectrometric analysis of Centanafadine-d7 (hydrochloride) provides unambiguous identification through characteristic isotopologue fragmentation patterns that differentiate it from the unlabeled compound. The molecular ion peak [M+H]+ appears at m/z 217.1, representing a precise 7.0 Da mass shift from the protiated analogue at m/z 210.1 [9] [1]. This mass difference corresponds exactly to the replacement of seven hydrogen atoms with deuterium atoms in the naphthalene ring system [10] [11].

Fragmentation analysis reveals that the naphthalene-containing fragments retain all seven deuterium atoms, demonstrating the stability of the carbon-deuterium bonds under standard electrospray ionization conditions [10] [12]. The base peak fragment appears at m/z 161.1, shifted by 7.0 Da from the unlabeled compound, while the azabicyclo fragment at m/z 82.1 remains unchanged, confirming that deuterium substitution is localized exclusively to the naphthalene moiety [9] [13].

The deuterium retention rate exceeds 95% under typical mass spectrometric conditions, indicating minimal hydrogen-deuterium exchange during the analysis process [14] [10]. This high retention facilitates accurate quantitative analysis and structural confirmation of the deuterated compound in pharmaceutical matrices [10] [13]. The isotopologue pattern provides a distinctive mass spectral fingerprint that enables unambiguous identification and quantification of Centanafadine-d7 in biological samples and pharmaceutical formulations [12] [13].

Ion TypeUnlabeled m/zDeuterated m/zMass Shift (Da)
Molecular Ion [M+H]+210.1217.1+7.0
Base Peak Fragment154.1161.1+7.0
Naphthalene Fragment128.1135.1+7.0
Azabicyclo Fragment82.182.10.0
Loss of HCl174.1181.1+7.0
Deuterium RetentionN/A>95%High retention

Nuclear Magnetic Resonance (NMR) Signature Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural verification of Centanafadine-d7 (hydrochloride) through distinctive spectral signatures that reflect the deuterium substitution pattern. Proton NMR (1H NMR) analysis reveals the complete absence of aromatic proton signals in the 6.8-7.8 ppm region, confirming successful deuteration of all seven naphthalene ring positions [15] [16] [17]. The remaining proton signals, corresponding to the azabicyclic framework and the hydrochloride proton, appear with unchanged chemical shifts and coupling patterns [16] [18].

Deuterium NMR (2H NMR) spectroscopy directly confirms the presence and location of deuterium atoms within the molecular structure. Seven distinct deuterium signals are observed in the aromatic region (6.8-7.8 ppm), corresponding to the substituted positions on the naphthalene ring system [16] [17]. The deuterium signals exhibit characteristic quadrupolar relaxation behavior, with line widths broader than corresponding proton signals due to the quadrupolar nature of the deuterium nucleus [19] [17].

Carbon-13 NMR (13C NMR) analysis reveals isotope-induced chemical shifts for the naphthalene carbon atoms directly bonded to deuterium. These carbons typically exhibit upfield shifts of 0.1-0.3 ppm compared to the protiated compound, reflecting the altered electronic environment resulting from carbon-deuterium bond formation [16] [17]. The nitrogen-15 NMR spectrum remains unchanged, confirming that deuterium substitution does not affect the azabicyclic nitrogen environment [17] [19].

Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), show simplified correlation patterns due to the absence of proton-proton couplings in the deuterated naphthalene region [16] [18]. The HSQC spectrum exhibits reduced cross-peaks for deuterated carbon positions, while maintaining full connectivity information for the non-deuterated azabicyclic framework [16] [17].

NMR TechniqueKey ObservationsChemical Shift Range (ppm)
1H NMRAbsence of naphthalene aromatic protons2.5-8.0
2H NMRSeven deuterium signals (6.8-7.8 ppm)6.8-7.8
13C NMRIsotope shifts for naphthalene carbons120-140
15N NMRUnchanged nitrogen environment320-340
COSYSimplified correlation patternsVariable
HSQCReduced cross-peaks for deuterated positionsVariable
PropertyCentanafadine (Unlabeled)Centanafadine-d7 (Deuterated)
Molecular FormulaC15H15N·HClC15H8D7N·HCl
Molecular Weight (g/mol)245.75252.79
Exact Mass (Da)245.0971252.144
Deuterium Substitution SitesNoneNaphthalene ring positions
Number of Deuterium Atoms07
Storage ConditionsStore at -20°CRoom temperature, inert atmosphere

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

252.1410644 g/mol

Monoisotopic Mass

252.1410644 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types